4-Methoxybenzenesulfonyl chloride (MOBS-Cl) is an aromatic sulfonyl chloride used as a derivatizing agent in analytical chemistry. [] Sulfonyl chlorides are known to react with amines to form stable sulfonamides. [] In the referenced study, MOBS-Cl is employed to derivatize residual 2-bromoethylamine hydrobromide (BEA) present in a biological sample. [] This derivatization allows for improved separation and detection of BEA using HPLC-UV. []
The synthesis of 3-methoxybenzenesulfonyl chloride typically involves two main steps: sulfonation and chlorination.
The molecular structure of 3-methoxybenzenesulfonyl chloride features a benzene ring substituted with a methoxy group and a sulfonyl chloride group.
COC1=CC(=CC=C1)S(Cl)(=O)=O
.3-Methoxybenzenesulfonyl chloride participates in several significant chemical reactions:
The mechanism of action for 3-methoxybenzenesulfonyl chloride primarily revolves around its electrophilic nature:
The physical and chemical properties of 3-methoxybenzenesulfonyl chloride are crucial for its handling and application:
3-Methoxybenzenesulfonyl chloride has diverse applications across various fields:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: